molecular formula C12H20NP B14399422 4-(Diethylphosphanyl)-N-ethylaniline CAS No. 87981-12-2

4-(Diethylphosphanyl)-N-ethylaniline

Cat. No.: B14399422
CAS No.: 87981-12-2
M. Wt: 209.27 g/mol
InChI Key: KVZNZGKLPDXDKY-UHFFFAOYSA-N
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Description

4-(Diethylphosphanyl)-N-ethylaniline is an organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound features a phosphanyl group attached to an aniline ring, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylphosphanyl)-N-ethylaniline typically involves the reaction of diethylphosphine with N-ethylaniline under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the phosphanyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylphosphanyl)-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form secondary phosphines.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Secondary phosphines.

    Substitution: Nitro or halogenated derivatives of the aniline ring.

Scientific Research Applications

4-(Diethylphosphanyl)-N-ethylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethylphosphanyl)-N-ethylaniline involves its interaction with molecular targets through the phosphanyl group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in catalytic processes.

Comparison with Similar Compounds

  • 4-(Diethylphosphanyl)-N,N-dimethylaniline
  • Diethylphosphite
  • Triethylphosphine

Comparison: 4-(Diethylphosphanyl)-N-ethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

87981-12-2

Molecular Formula

C12H20NP

Molecular Weight

209.27 g/mol

IUPAC Name

4-diethylphosphanyl-N-ethylaniline

InChI

InChI=1S/C12H20NP/c1-4-13-11-7-9-12(10-8-11)14(5-2)6-3/h7-10,13H,4-6H2,1-3H3

InChI Key

KVZNZGKLPDXDKY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)P(CC)CC

Origin of Product

United States

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